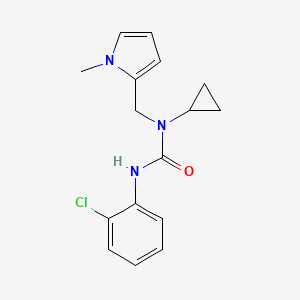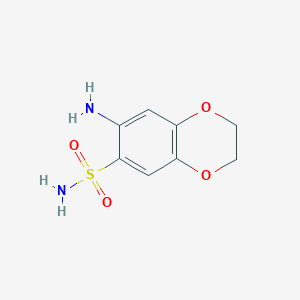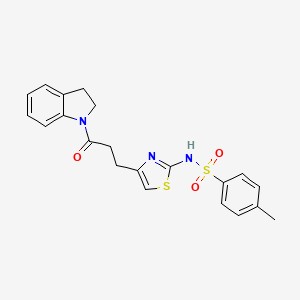![molecular formula C25H21N7O2S B2926338 2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1114647-59-4](/img/structure/B2926338.png)
2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a complex organic compound. It has a molecular formula of C23H20N6O2 . The compound contains several functional groups, including a pyridin-2-yl group, a piperazine ring, a carbonyl group, a phenyl group, an amino group, and a thiadiazoloquinazolinone group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridin-2-yl group, and the formation of the thiadiazoloquinazolinone group . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The compound has a molecular weight of 412.4 g/mol . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 412.4 g/mol. It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity. The compound has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count. It has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research into derivatives similar to the specified compound has demonstrated antimicrobial activity. A novel series of thiazolidinone derivatives, synthesized from a key intermediate similar to the compound , were evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds showed significant activity, indicating their potential use in developing new antimicrobial agents (Patel, D., Patel, R. V., Kumari, P., & Patel, N., 2012). Additionally, another study synthesized 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles and evaluated them for antibacterial and antifungal activities, identifying compounds with significant spectrum activity against tested microbes (Ram, T., Dubey, R., & Chaudhary, N., 2016).
Anticancer Applications
Quinazolinone derivatives, which share structural similarities with the compound in focus, have been linked with anticancer activities. Synthesis of novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones demonstrated in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. These compounds, especially compound 5f, showed potential in preventing tumor growth in mice, suggesting their application in cancer treatment (Joseph, A., Pai, A., Srinivasan, K., Kedar, T., Thomas, A., Jessy, E., & Singla, R. K., 2010).
Insecticidal Applications
The exploration of bis quinazolin-4(3H)-one derivatives for insecticidal efficacy revealed a novel series synthesized and tested against various pests. This research highlights the compound's potential utility in developing new insecticides, offering a scientific avenue for pest control strategies (El-Shahawi, M. M., El-ziaty, A. K., Morsy, J., & Aly, A., 2016).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, study of its mechanism of action, and evaluation of its physical and chemical properties. Additionally, its safety profile and potential applications could also be areas of future research .
Propiedades
IUPAC Name |
2-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2S/c33-22(31-15-13-30(14-16-31)21-7-3-4-12-26-21)17-8-10-18(11-9-17)27-24-29-32-23(34)19-5-1-2-6-20(19)28-25(32)35-24/h1-12H,13-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMNDPIRDNZXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2926255.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2926256.png)


![ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)

amine](/img/structure/B2926263.png)
![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2926268.png)


![N-[2-Oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]oxirane-2-carboxamide](/img/structure/B2926275.png)

![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)
